molecular formula C15H14N2O4 B10976107 N-(3-methoxyphenyl)-2-methyl-3-nitrobenzamide

N-(3-methoxyphenyl)-2-methyl-3-nitrobenzamide

Cat. No.: B10976107
M. Wt: 286.28 g/mol
InChI Key: CBEKKDJKXUXLEX-UHFFFAOYSA-N
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Description

bis(3-methoxyphenyl)amine , is a chemical compound with the molecular formula C14H15NO2. Its systematic name reflects its structure: it consists of a benzene ring substituted with a 3-methoxyphenyl group and a 2-methyl-3-nitro group, connected by an amide linkage . The compound’s molecular weight is approximately 229.27 g/mol.

Preparation Methods

Synthetic Routes: The synthesis of bis(3-methoxyphenyl)amine involves several steps. One common synthetic route includes the following reactions:

Industrial Production: While industrial-scale production methods are not widely documented, the compound can be synthesized in the laboratory using the above steps.

Chemical Reactions Analysis

Reactivity: Bis(3-methoxyphenyl)amine can undergo various chemical reactions:

    Oxidation: The nitro group can be reduced to an amino group, converting the compound into an amine.

    Substitution: The amide linkage can participate in nucleophilic substitution reactions.

    Acylation: The amine group can react with acyl chlorides to form amides.

    Reduction of Nitro Group: The nitro group can be reduced to an amino group using reducing agents .

Common Reagents and Conditions:

    Acylation: Acetyl chloride, pyridine, and anhydrous conditions.

    Nitration: Nitric acid and sulfuric acid.

    Reduction: Tin(II) chloride, iron powder, or other reducing agents.

Major Products: The major product of the synthesis is bis(3-methoxyphenyl)amine itself.

Scientific Research Applications

Bis(3-methoxyphenyl)amine finds applications in various scientific fields:

    Chemistry: It serves as a building block for the synthesis of other compounds.

    Biology: Researchers study its interactions with biological molecules.

    Medicine: Investigations explore its potential as a drug candidate.

    Industry: It may have applications in materials science or organic synthesis.

Mechanism of Action

The exact mechanism by which bis(3-methoxyphenyl)amine exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these mechanisms.

Comparison with Similar Compounds

While bis(3-methoxyphenyl)amine is unique due to its specific substitution pattern, similar compounds include:

Remember that bis(3-methoxyphenyl)amine’s unique structure contributes to its distinct properties and potential applications

Properties

Molecular Formula

C15H14N2O4

Molecular Weight

286.28 g/mol

IUPAC Name

N-(3-methoxyphenyl)-2-methyl-3-nitrobenzamide

InChI

InChI=1S/C15H14N2O4/c1-10-13(7-4-8-14(10)17(19)20)15(18)16-11-5-3-6-12(9-11)21-2/h3-9H,1-2H3,(H,16,18)

InChI Key

CBEKKDJKXUXLEX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC(=CC=C2)OC

Origin of Product

United States

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